molecular formula C7H15NO2 B14617432 N-(Hydroxymethyl)hexanamide CAS No. 57428-71-4

N-(Hydroxymethyl)hexanamide

Cat. No.: B14617432
CAS No.: 57428-71-4
M. Wt: 145.20 g/mol
InChI Key: IOZGPGAURBUKEB-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)hexanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the nitrogen atom of hexanamide

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Hydroxymethyl)hexanamide can be synthesized through several methods. One common approach involves the reaction of hexanamide with formaldehyde under basic conditions. The reaction typically proceeds as follows:

    Hexanamide + Formaldehyde → this compound: This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the hydroxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(Hydroxymethyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of hexanoic acid derivatives.

    Reduction: The compound can be reduced to form hexanamide by removing the hydroxymethyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Hexanoic acid derivatives.

    Reduction: Hexanamide.

    Substitution: Various substituted hexanamides depending on the substituent introduced.

Scientific Research Applications

N-(Hydroxymethyl)hexanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Hydroxymethyl)hexanamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the glucose metabolic pathway of bacteria by binding to enzymes such as glucose dehydrogenase . This inhibition disrupts the energy production process in the bacteria, leading to their death.

Comparison with Similar Compounds

N-(Hydroxymethyl)hexanamide can be compared with other similar compounds, such as:

    Hexanamide: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    N-Methylhexanamide: Contains a methyl group instead of a hydroxymethyl group, resulting in different chemical properties and reactivity.

    N-Ethylhexanamide: Contains an ethyl group, which also alters its chemical behavior compared to this compound.

The uniqueness of this compound lies in its hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

57428-71-4

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

N-(hydroxymethyl)hexanamide

InChI

InChI=1S/C7H15NO2/c1-2-3-4-5-7(10)8-6-9/h9H,2-6H2,1H3,(H,8,10)

InChI Key

IOZGPGAURBUKEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCO

Origin of Product

United States

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